Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)13-14(11-7-3-2-4-8-11)17-10-6-5-9-12(17)16-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWABARJSDDTDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358686 | |
| Record name | methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132525-00-9 | |
| Record name | methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Requirements
The synthesis requires:
-
2-Aminopyridine derivatives : Serve as the nitrogen source for ring formation.
-
Propiolate esters : Provide the alkyne component and ester group. For methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate, methyl phenylpropiolate would replace ethyl or benzyl propiolates used in reported procedures.
-
Additives : Pivalic acid (PivOH) is critical for enhancing reaction efficiency, likely by protonating intermediates or modulating catalyst activity.
Catalytic System
The co-catalyst system comprises:
-
Copper(II) acetate (Cu(OAc)₂) : Facilitates oxidative coupling and electron transfer.
-
Iron(III) phosphate tetrahydrate (FePO₄·4H₂O) : Acts as a Lewis acid to stabilize reactive intermediates.
This combination enables efficient C–N bond formation under aerobic conditions at elevated temperatures (130°C).
Detailed Preparation Methodology
Substrate Optimization and Limitations
The provided data reveals key trends for propiolate ester variants:
| Ester Group | Yield (%) | Reaction Time (h) | Purification Solvent Ratio (EtOAc:Hexane) |
|---|---|---|---|
| Ethyl | 71 | 24 | 3:1 → 1:1 |
| Benzyl | 71 | 24 | 3:1 → 1:1 |
| 4-Methoxyphenyl | 68 | 24 | 3:1 → 1:1 |
| 4-Bromophenyl | 72 | 24 | 3:1 → 1:1 |
Key Observations :
-
Electron-withdrawing substituents (e.g., bromine) marginally improve yields, likely due to enhanced alkyne electrophilicity.
-
Steric bulk (e.g., tert-butyl groups) reduces efficiency (58% yield).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Reported data for ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate:
-
¹H NMR (CDCl₃) : δ 1.31 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.35 (q, J = 7.2 Hz, 2H, OCH₂), 6.80–7.94 (m, aromatic protons).
-
¹³C NMR : δ 14.2 (CH₂CH₃), 60.9 (OCH₂), 113.6–162.1 (aromatic and carbonyl carbons).
For the methyl analog, anticipate:
-
¹H NMR : δ 3.90 (s, 3H, OCH₃) replacing ethyl signals.
-
¹³C NMR : δ 52.1 (OCH₃), with similar aromatic patterns.
High-Resolution Mass Spectrometry (HRMS)
Ethyl derivatives exhibit [M+H]⁺ peaks matching theoretical values within 0.8 ppm error. The methyl ester’s calculated [M+H]⁺ for C₁₆H₁₅N₂O₂ is 275.1185, expecting comparable precision.
Mechanistic Insights
The reaction proceeds through two hypothesized pathways:
-
Michael Addition Pathway :
-
Alkyne attacks protonated 2-aminopyridine, forming a ketenimine intermediate.
-
Oxidative C–N bond formation yields the imidazo[1,2-a]pyridine core.
-
-
Oxidative Coupling Pathway :
-
Simultaneous C–H activation and ester group incorporation via copper-mediated electron transfer.
-
The iron co-catalyst likely accelerates intermediate stabilization, while PivOH enhances proton mobility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group or the ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or Grignard reagents for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential in several pharmaceutical applications:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate has been explored for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
- Anti-inflammatory and Anticancer Properties : Studies have highlighted the anti-inflammatory effects of similar imidazo compounds. This compound may inhibit specific inflammatory pathways and show cytotoxicity against cancer cell lines, making it a candidate for further drug development in oncology .
Biological Mechanisms
The biological mechanisms underlying the activity of this compound involve interactions with specific proteins and enzymes:
- Inhibition of FtsZ Protein : Similar compounds have been documented to inhibit FtsZ, a protein essential for bacterial cell division. By disrupting FtsZ function, these compounds can effectively halt bacterial proliferation, presenting a novel approach to antibiotic development .
| Compound | Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Antimicrobial | Mycobacterium tuberculosis | TBD | Potential lead compound for TB treatment |
| Derivative A | Anti-inflammatory | COX enzymes | TBD | Inhibits inflammatory response |
| Derivative B | Anticancer | Cancer cell lines | TBD | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Antitubercular Screening : A high-throughput screening campaign identified several imidazo derivatives with potent activity against Mycobacterium tuberculosis. The most active compounds exhibited low MIC values, indicating strong potential as antitubercular agents .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound derivatives showed significant cytotoxic effects on various cancer cell lines. These findings suggest that further exploration into their mechanisms could yield valuable insights for cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The imidazo[1,2-a]pyridine core is common among related compounds, but substituents at the 2- and 3-positions significantly influence properties. Key analogs include:
Key Insight : Electron-withdrawing groups (e.g., Cl, Br) at position 2 improve stability and interaction with biological targets, while heteroatom-containing substituents (e.g., thiophene) alter electronic properties .
Physicochemical Properties
Substituents critically impact melting points, solubility, and spectroscopic profiles:
Key Insight : Bulky substituents (e.g., fluorophenyl groups) increase melting points and rigidity, while ester groups (e.g., COOCH₃) introduce distinct NMR signals .
Pharmacological Activities
Biological activities are highly substituent-dependent:
Key Insight : Phenyl and methoxyphenyl substituents at position 2 enhance antileishmanial potency, likely due to improved target binding and bioavailability .
Biological Activity
Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, antiviral, and anticancer properties, supported by research findings, case studies, and data tables.
Overview of Biological Activities
The compound exhibits significant biological activities that make it a valuable candidate for further research and potential therapeutic applications:
- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Preliminary studies indicate potential antiviral effects, particularly against viruses that pose significant public health challenges.
- Anticancer Effects : The compound has demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of DNA Replication : In antimicrobial applications, the compound may inhibit bacterial growth by interfering with DNA replication mechanisms.
- Apoptosis Induction : In cancer treatment contexts, it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Research has highlighted the compound's effectiveness against several bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Streptococcus pneumoniae | 0.8 |
These results demonstrate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Studies
Recent investigations into the anticancer properties of this compound have revealed promising results. For instance:
- In vitro assays demonstrated submicromolar inhibitory activity against multiple cancer cell lines, including lung and breast cancer cells.
- The compound was found to induce G2/M phase cell cycle arrest in HCC827 cells, leading to decreased levels of cyclin B1 and CDK1 proteins associated with cell cycle regulation .
Table 2 presents a summary of anticancer activity across different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 0.25 |
| MCF-7 | 0.30 |
| A549 | 0.20 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Case Studies and Research Findings
Several studies have focused on derivatives of imidazo[1,2-a]pyridine compounds related to this compound:
- Antitubercular Agents : A series of imidazo[1,2-a]pyridine carboxamides demonstrated excellent activity against Mycobacterium tuberculosis strains with MIC values as low as 0.025 μg/mL .
- Cytotoxicity Assessments : In various cytotoxicity assays against normal human cells (e.g., MRC-5), some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate and its derivatives?
- Answer : A common approach involves multi-step functionalization of the imidazo[1,2-a]pyridine core. For example, ethyl derivatives are synthesized via chlorination (using N-chlorosuccinimide in DMF), nucleophilic substitution (e.g., sodium ethanethiolate), oxidation (meta-chloroperoxybenzoic acid), and hydrolysis (LiOH·H₂O) . Modifications at the C-3 position can introduce diverse substituents (e.g., sulfonyl or alkyl groups), with yields ranging from 70% to 90% depending on reaction conditions .
Q. How can researchers characterize the purity and structure of this compound?
- Answer : Analytical techniques include:
- 1H-NMR : Chemical shifts (e.g., δ 8.22–8.10 ppm for aromatic protons) and coupling constants confirm regiochemistry .
- LC-MS : Molecular ion peaks (e.g., m/z 224.1 for ethyl 3-chloro derivatives) validate molecular weight .
- HPLC : Purity >95% is achievable via gradient elution methods .
Q. What strategies improve regioselectivity during C–H functionalization of the imidazo[1,2-a]pyridine scaffold?
- Answer : Radical pathway control (e.g., using ethyl diazoacetate under visible light) favors C-3 alkylation over competing cyclopropanation. Regioselectivity is confirmed by the absence of C-2 products in control experiments .
Advanced Research Questions
Q. How do reaction mechanisms differ between radical and carbene pathways in functionalizing this compound?
- Answer : Radical pathways (initiated by photocatalysts like Ru(bpy)₃²⁺) proceed via single-electron transfer, evidenced by quenching experiments with TEMPO or p-benzoquinone . Carbene pathways (via transition-metal catalysts) are ruled out when cyclopropanation products are absent under standard conditions .
Q. What computational methods are used to predict electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and solvent interactions. For example, studies on ethyl 6-bromo derivatives reveal charge distribution patterns influencing nucleophilic attack sites .
Q. How do substituents at the C-3 position affect pharmacological activity?
- Answer : Sulfonyl or ethylsulfanyl groups enhance metabolic stability by reducing CYP450-mediated oxidation. Comparative SAR studies show that electron-withdrawing groups (e.g., -SO₂Et) improve binding affinity to target enzymes (e.g., kinases) by 2–3-fold compared to methyl esters .
Q. What are the stability challenges for this compound under acidic/basic conditions?
- Answer : Hydrolysis of the methyl ester occurs rapidly at pH >10 (e.g., with LiOH), yielding the carboxylic acid derivative . Stability in biological buffers (pH 7.4) is maintained for >24 hours, but degradation accelerates in the presence of esterases .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in reported yields for C-3 functionalization?
- Answer : Yield variations arise from solvent choice (DMF vs. THF) and temperature control. For example, sodium ethanethiolate substitutions at 25°C achieve 70% yield, but cooling to 0°C reduces side reactions . Contradictions in radical pathway efficiency (35% vs. 80% yields) may stem from light source intensity .
Q. Why does alkylation fail at the C-2 position in some protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
